molecular formula C13H18O B2844020 3-Methyl-1-phenyl-cyclohexanol CAS No. 30689-81-7; 63007-44-3

3-Methyl-1-phenyl-cyclohexanol

Cat. No.: B2844020
CAS No.: 30689-81-7; 63007-44-3
M. Wt: 190.286
InChI Key: LEBHRYOHUAWTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenyl-cyclohexanol is an organic compound with the molecular formula C13H18O It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclohexane ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-cyclohexanol can be synthesized through the Grignard reaction, where a phenylmagnesium bromide (a Grignard reagent) reacts with 3-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-phenyl-cyclohexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

    1-Phenyl-1-cyclohexanol: Similar structure but with the hydroxyl group on the first carbon.

    3-Methylcyclohexanol: Lacks the phenyl group.

    1-Phenyl-2-methylcyclohexanol: Methyl group on the second carbon.

Uniqueness: 3-Methyl-1-phenyl-cyclohexanol is unique due to the specific positioning of the phenyl and methyl groups, which influence its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

30689-81-7; 63007-44-3

Molecular Formula

C13H18O

Molecular Weight

190.286

IUPAC Name

3-methyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-11-6-5-9-13(14,10-11)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3

InChI Key

LEBHRYOHUAWTHV-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)(C2=CC=CC=C2)O

solubility

not available

Origin of Product

United States

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